molecular formula C12H19N3O2S B7589415 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid

3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid

Cat. No. B7589415
M. Wt: 269.37 g/mol
InChI Key: XUZBKBFHBFCCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid, also known as DTPA, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperazine derivative that has a thiazole ring attached to it. DTPA is synthesized using a specific method, and it has various applications in scientific research. In

Scientific Research Applications

3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid has various applications in scientific research. One of the primary applications is in the field of radiopharmaceuticals. 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid is used as a chelating agent to bind with radioactive isotopes, such as technetium-99m, to form radiopharmaceuticals. These radiopharmaceuticals are used in diagnostic imaging procedures, such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET).

Mechanism of Action

3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid acts as a chelating agent by binding with metal ions, such as technetium-99m. The thiazole ring in 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid forms a coordination bond with the metal ion, and the piperazine ring provides a suitable environment for the metal ion to bind. This complex formation allows for the efficient delivery of the radioactive isotope to the target site.
Biochemical and Physiological Effects:
3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid has minimal biochemical and physiological effects on the body. It is rapidly excreted from the body and does not accumulate in any organs. 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid has a low toxicity profile, and it is generally well-tolerated by the body.

Advantages and Limitations for Lab Experiments

3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid has various advantages and limitations for lab experiments. One of the primary advantages is its ability to efficiently bind with metal ions, making it a suitable chelating agent for radiopharmaceuticals. However, 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid has a short half-life, which limits its use in long-term studies. Additionally, 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid has a limited ability to cross the blood-brain barrier, which restricts its use in brain imaging studies.

Future Directions

There are various future directions for 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid research. One of the primary future directions is the development of new chelating agents that have a longer half-life and a better ability to cross the blood-brain barrier. Additionally, there is a need for the development of new radiopharmaceuticals that can target specific receptors in the body. Further research is also needed to explore the potential use of 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid in targeted cancer therapy.
Conclusion:
3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid is a compound that has various applications in scientific research, particularly in the field of radiopharmaceuticals. Its unique properties make it a suitable chelating agent for binding with metal ions, such as technetium-99m. However, 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid has limitations, such as its short half-life and limited ability to cross the blood-brain barrier. Further research is needed to explore the potential of 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid in targeted cancer therapy and the development of new chelating agents and radiopharmaceuticals.

Synthesis Methods

3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid is synthesized using a specific method that involves the reaction between 4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine and 3-bromopropanoic acid. The reaction takes place in the presence of a base, such as potassium carbonate or sodium hydroxide. The product obtained from this reaction is 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid, which is a white crystalline powder.

properties

IUPAC Name

3-[4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-9-10(2)18-12(13-9)15-7-5-14(6-8-15)4-3-11(16)17/h3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZBKBFHBFCCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCN(CC2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.